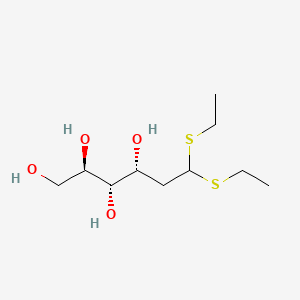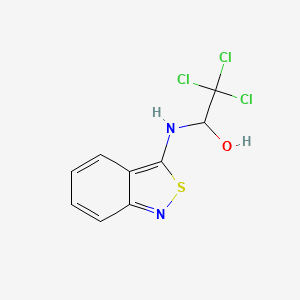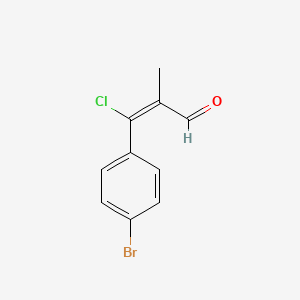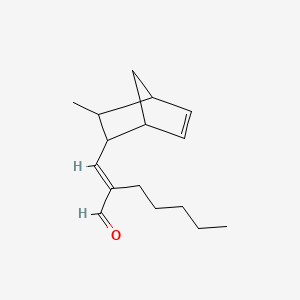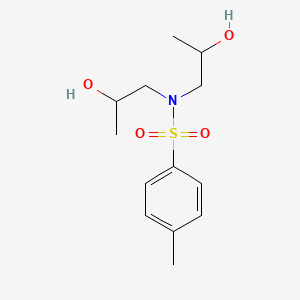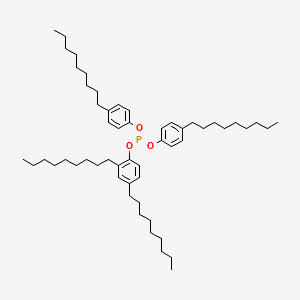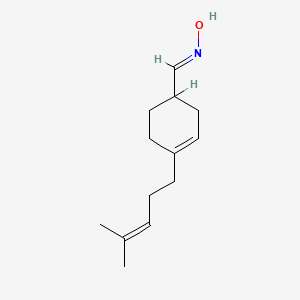
4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(2-ethylhexyl) peroxydicarbonate: (EINECS 282-930-9) is an organic peroxide compound widely used as a radical initiator in the polymerization of vinyl chloride and other monomers. It is known for its high efficiency and ability to decompose at relatively low temperatures, making it a valuable initiator in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Di(2-ethylhexyl) peroxydicarbonate is typically synthesized through the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide in the presence of an alkaline solution. The reaction involves the following steps :
- Adding hydrogen peroxide to an alkaline solution.
- Slowly adding 2-ethylhexyl chloroformate to the solution while stirring.
- Allowing the reaction to proceed for 30-50 minutes.
- Separating the mother liquor and washing the reaction products until the pH value ranges between 5-7.
- Adding an alkane solvent to the reaction products to obtain the final compound.
Industrial Production Methods: In industrial settings, di(2-ethylhexyl) peroxydicarbonate is produced using a similar method but on a larger scale. The process involves continuous production in a micro-packed bed reactor, which enhances safety and efficiency. The use of phase transfer catalysts shortens the reaction time and increases the yield and purity of the final product .
化学反应分析
Types of Reactions: Di(2-ethylhexyl) peroxydicarbonate undergoes several types of reactions, including:
Decomposition: The compound decomposes violently or explosively at temperatures between 0-10°C due to self-accelerating exothermic decomposition.
Oxidation: It acts as a strong oxidizing agent and can initiate free-radical polymerization reactions.
Common Reagents and Conditions:
Reagents: Hydrogen peroxide, 2-ethylhexyl chloroformate, alkaline solutions, and phase transfer catalysts.
Conditions: The reactions typically occur at low temperatures to prevent explosive decomposition.
Major Products Formed:
科学研究应用
Di(2-ethylhexyl) peroxydicarbonate has several scientific research applications, including:
Polymer Chemistry: It is widely used as a radical initiator in the polymerization of monomers such as vinyl chloride, ethylene, and acrylic monomers.
Material Science: The compound is used in the synthesis of high-performance polymers and materials with specific properties.
Industrial Applications: It is employed in the production of plastics, coatings, and adhesives due to its efficient initiation of polymerization reactions.
作用机制
The mechanism of action of di(2-ethylhexyl) peroxydicarbonate involves the decomposition of the peroxide bond to generate free radicals. These free radicals initiate the polymerization of monomers by attacking the double bonds in unsaturated compounds, leading to the formation of macromolecules . The compound’s ability to decompose at low temperatures makes it an effective initiator for controlled polymerization processes .
相似化合物的比较
Di(2-ethylhexyl) adipate: Used as a plasticizer in the production of flexible plastics.
Bis(2-ethylhexyl) phosphate: Employed as a flame retardant and plasticizer.
Bis(2-ethylhexyl) sebacate: Used as a plasticizer and lubricant.
Uniqueness: Di(2-ethylhexyl) peroxydicarbonate is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. This makes it particularly valuable in the polymerization of monomers that require precise control over reaction conditions .
属性
CAS 编号 |
84473-76-7 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC 名称 |
(NE)-N-[[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-11(2)4-3-5-12-6-8-13(9-7-12)10-14-15/h4,6,10,13,15H,3,5,7-9H2,1-2H3/b14-10+ |
InChI 键 |
FVMBBXHSFKHLSN-GXDHUFHOSA-N |
手性 SMILES |
CC(=CCCC1=CCC(CC1)/C=N/O)C |
规范 SMILES |
CC(=CCCC1=CCC(CC1)C=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


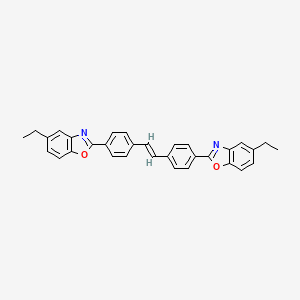

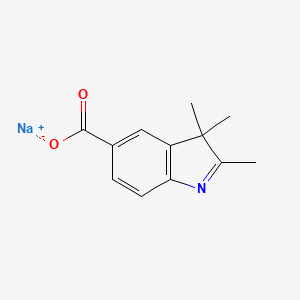
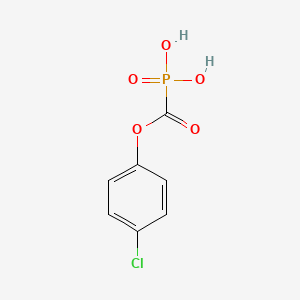
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
